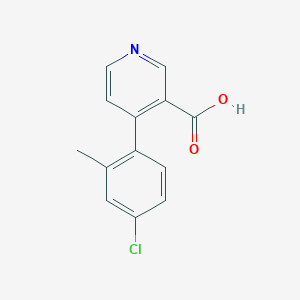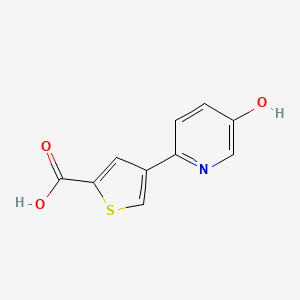
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% (4-HNPP) is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 93°C and a molecular weight of 195.24 g/mol. 4-HNPP has been used extensively in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. The purpose of
Scientific Research Applications
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of various organic compounds, such as coumarins, quinolines, and indoles. It has also been used in the study of biochemical and physiological effects. 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been used in the study of the effects of drugs on the human body, as well as in the study of the effects of environmental pollutants on the human body.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Inhibition of COX-2 leads to a decrease in the production of these compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. In animal studies, 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been found to reduce inflammation and pain, as well as to reduce the production of certain pro-inflammatory compounds. In humans, 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been found to reduce pain, inflammation, and fever. It has also been found to reduce the production of certain pro-inflammatory compounds, such as prostaglandins and thromboxanes.
Advantages and Limitations for Lab Experiments
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and can be stored for long periods of time. However, 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% does have some limitations for use in laboratory experiments. It is a relatively toxic compound and must be handled with care. It can also be difficult to synthesize in large quantities.
Future Directions
There are a number of potential future directions for 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% in humans. Another potential direction is to investigate the potential therapeutic applications of 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%, such as its use as an anti-inflammatory agent. Additionally, further research could be done to investigate the potential use of 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% in the synthesis of other organic compounds. Finally, further research could be done to investigate the potential use of 4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% in the study of environmental pollutants and their effects on the human body.
Synthesis Methods
4-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% can be synthesized from the reaction of 2-naphthol and pyridine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction yields a white crystalline product with a purity of up to 95%.
properties
IUPAC Name |
2-naphthalen-2-yl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-16-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRWPXZYANJNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692598 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)pyridin-4-ol | |
CAS RN |
1261992-15-7 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














